molecular formula C24H15N3O3S B13751742 12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide CAS No. 78197-01-0

12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide

Cat. No.: B13751742
CAS No.: 78197-01-0
M. Wt: 425.5 g/mol
InChI Key: QUIYYCNIFZFAID-UHFFFAOYSA-N
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Description

12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide: is a complex organic compound with the molecular formula C24H15N3O3S and a molecular weight of 425.459 This compound is characterized by its unique structure, which includes a phthaloperine core, a phenyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves oxidation to introduce the oxo group at the 12th position.

Industrial Production Methods: While specific industrial production methods for 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phthaloperine moieties.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Products include sulfonic acids or quinones.

    Reduction: Products include alcohols or amines.

    Substitution: Products include various substituted sulfonamides.

Scientific Research Applications

Chemistry: 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its sulfonamide group is known to mimic the structure of certain biological molecules, making it useful in enzyme inhibition studies.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its structure suggests it could be modified to create new drugs with antibacterial or anticancer properties.

Industry: In the industrial sector, 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide is used in the development of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies, where the compound can be used to study the effects of enzyme inhibition on various biological pathways.

Comparison with Similar Compounds

    N-phenylphthalimide: Shares the phthaloperine core but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the phthaloperine core.

    Phthalic anhydride: A precursor in the synthesis of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide.

Uniqueness: 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide is unique due to the combination of its structural features

Properties

CAS No.

78197-01-0

Molecular Formula

C24H15N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

3-oxo-N-phenyl-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaene-13-sulfonamide

InChI

InChI=1S/C24H15N3O3S/c28-24-18-11-5-4-10-17(18)23-25-22-20(31(29,30)26-16-8-2-1-3-9-16)14-13-15-7-6-12-19(21(15)22)27(23)24/h1-14,26H

InChI Key

QUIYYCNIFZFAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C3C4=C(C=CC=C4N5C(=N3)C6=CC=CC=C6C5=O)C=C2

Origin of Product

United States

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